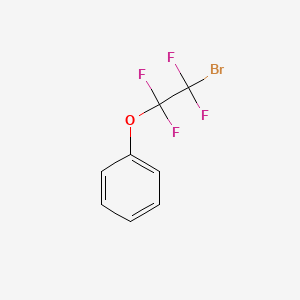

(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene

Description

(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene (C₈H₅BrF₄O, MW 273.02) is a fluorinated aromatic ether with a bromine substituent on the tetrafluoroethoxy group. It is synthesized via fluoroalkylation of 4-methoxyphenol with BrCF₂CF₂Br, followed by demethylation using BBr₃ to yield 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)phenol. Subsequent reaction with methacryloyl chloride produces methacrylate monomers for high-performance polymers with elevated glass transition temperatures (Tg) . The compound’s electron-withdrawing tetrafluoroethoxy group enhances thermal stability and reactivity in cross-coupling reactions, such as Pd-catalyzed arylations, without cleavage of its acidic C–H bonds under basic conditions .

Properties

IUPAC Name |

(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJNDYLVUQFCOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves the reaction of phenol derivatives with 1,2-dibromotetrafluoroethane (CF₂Br-CF₂Br) under basic conditions. The bromine atom at the β-position of the tetrafluoroethyl group acts as a leaving group, enabling nucleophilic attack by phenoxide ions.

-

Substrate Preparation : Dissolve phenol (1.0 equiv.) in anhydrous dimethylformamide (DMF) with potassium carbonate (2.0 equiv.).

-

Fluoroalkylation : Add 1,2-dibromotetrafluoroethane (1.2 equiv.) dropwise at 0°C, then heat to 60°C for 12–24 hours.

-

Workup : Quench with ice water, extract with diethyl ether, and purify via flash chromatography (petroleum ether/ethyl acetate).

Key Data :

Mechanistic Insights :

The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces bromide from 1,2-dibromotetrafluoroethane. Steric hindrance from fluorine atoms slows the reaction, necessitating elevated temperatures.

Optimization Strategies :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance phenoxide nucleophilicity.

-

Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) by deprotonating phenol effectively without promoting side reactions.

Copper-Mediated Fluoroalkylation of Iodobenzene

Reaction Overview

This method employs a copper catalyst to facilitate cross-coupling between iodobenzene and 2-bromo-1,1,2,2-tetrafluoroethyl intermediates.

-

Substrate Mixing : Combine iodobenzene (1.0 equiv.), 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene (1.0 equiv.), and copper powder (2.0 equiv.) in DMSO.

-

Heating : Stir vigorously at 130–140°C for 36 hours under argon.

-

Purification : Extract with diethyl ether, wash with brine, and isolate via silica gel chromatography.

Key Data :

Mechanistic Insights :

Copper mediates a single-electron transfer (SET) process, generating aryl radicals that couple with the bromo-tetrafluoroethyl moiety. The high temperature facilitates radical initiation and propagation.

Optimization Strategies :

-

Catalyst Loading : Excess copper (2.0 equiv.) ensures complete conversion despite surface oxidation.

-

Solvent Effects : DMSO stabilizes radical intermediates and enhances reaction rates.

Visible-Light-Induced Photoredox Catalysis

Reaction Overview

This approach uses visible light and a ruthenium-based photocatalyst to generate aryloxytetrafluoroethyl radicals, which couple with aromatic substrates.

-

Reagent Setup : Mix bromo-tetrafluoroethyl reagent (3.0 equiv.), [Ru(Phen)₃]Cl₂ (1 mol%), and TMEDA (2.0 equiv.) in DMSO.

-

Irradiation : Expose to a 23 W compact fluorescent lamp (CFL) at room temperature for 12–24 hours.

-

Isolation : Purify via column chromatography (hexane/ethyl acetate).

Key Data :

Mechanistic Insights :

The photocatalyst absorbs visible light to generate excited-state Ru(II)*, which oxidizes the bromo-tetrafluoroethyl reagent via SET. The resulting radical couples with the aryl substrate, followed by re-aromatization.

Optimization Strategies :

-

Additives : TMEDA acts as a sacrificial reductant, regenerating the Ru catalyst.

-

Light Intensity : Higher-wattage lamps (≥23 W) improve reaction efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature | Catalytic System | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–74 | 60°C | None | High |

| Copper-Mediated Coupling | 68 | 130–140°C | Cu⁰ | Moderate |

| Photoredox Catalysis | 70–85 | 25°C | [Ru(Phen)₃]Cl₂ | Low |

Advantages and Limitations :

-

Nucleophilic Substitution : High scalability but requires harsh conditions.

-

Copper-Mediated : Moderate yields due to competing side reactions (e.g., homo-coupling).

-

Photoredox : Excellent yields and mild conditions but limited to small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

Chemistry

(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds

Biology and Medicine

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through the formation of covalent or non-covalent bonds.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key fluorinated bromoethoxybenzene derivatives is provided below:

Table 1: Comparison of Structural and Functional Properties

Reactivity and Stability

- Electron-Withdrawing Effects: The tetrafluoroethoxy group in this compound significantly enhances electrophilicity, facilitating its use in Pd-catalyzed arylations with heteroarenes (e.g., benzothiophene, imidazo[1,2-b]pyridazine) at yields of 60–89% . Unlike non-fluorinated analogues, its C–H bonds remain intact under strong bases, ensuring stability during reactions .

- Bis-Substituted Derivatives: 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene (C₁₀H₆F₈O₂) features dual electron-withdrawing groups, which may improve thermal stability but reduce solubility in non-polar solvents .

Commercial Availability and Cost

- Pricing : Fluorinated bromoethoxybenzene derivatives are commercially available but vary in cost. For example, 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane (96–97% purity) costs ~$255/5g , while TCI Chemicals’ 2-Bromotetrafluoroethyl Trifluorovinyl Ether is priced at $10,800/5g .

- Supplier Diversity : Suppliers like Hangzhou J&H Chemical and SynQuest Laboratories offer these compounds with lead times of 1–10 days, reflecting their specialized synthesis requirements .

Biological Activity

(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a tetrafluoroethoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities and interactions with biomolecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₈H₄BrF₄O

- Molecular Weight : 351.92 g/mol

- Structure : The presence of bromine and fluorine atoms significantly influences the compound's reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets. The halogen substituents contribute to increased lipophilicity and metabolic stability, which may enhance the compound's ability to interact with biological molecules such as enzymes and receptors. These interactions can modulate various biological pathways.

1. Interaction Studies

Research has indicated that compounds similar to this compound can interact with various biomolecules. For instance:

- Enzyme Inhibition : Compounds with similar structural motifs have been shown to inhibit specific enzymes involved in cancer pathways. Such interactions suggest that this compound may also exhibit inhibitory effects on key enzymes in metabolic pathways.

2. Pharmacological Evaluation

A study focusing on fluorinated compounds highlighted their enhanced pharmacokinetic properties due to increased lipophilicity. This suggests that this compound could be explored for its potential as a drug candidate in treating various diseases.

Research Findings

Recent investigations into the synthesis and application of this compound have revealed several interesting properties:

- Thermal Stability : The incorporation of fluorine atoms contributes to improved thermal stability.

- Chemical Resistance : The compound's unique structure may enhance its resistance to chemical degradation.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (2-bromo-1,1,2,2-tetrafluoroethoxy)benzene, and how can purity be validated?

Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution (NAS) or radical bromination of fluorinated precursors. For example:

Fluoroalkylation : React phenol derivatives with 1,1,2,2-tetrafluoro-2-bromoethane under basic conditions (e.g., K₂CO₃/DMF at 80°C) to introduce the tetrafluoroethoxy group .

Bromination : Use N-bromosuccinimide (NBS) in CCl₄ with a radical initiator (e.g., AIBN) for regioselective bromination at the 2-position .

Purity Validation :

- GC-MS : Monitor retention time and match fragmentation patterns to reference spectra.

- ¹⁹F NMR : Distinct chemical shifts for CF₂ groups (δ -110 to -125 ppm) confirm fluorinated substituents .

Basic Research: Spectroscopic Characterization

Q. Q2. How can ¹H, ¹³C, and ¹⁹F NMR resolve structural ambiguities in fluorinated bromoaromatics?

Methodological Answer:

- ¹H NMR : Aromatic protons adjacent to bromine exhibit deshielding (δ 7.2–7.8 ppm). Splitting patterns differentiate ortho/meta/para substituents.

- ¹³C NMR : CF₂ carbons appear at δ 110–120 ppm (quartet, J = 280–300 Hz via ¹³C-¹⁹F coupling).

- ¹⁹F NMR : Tetrafluoroethoxy groups show two doublets (J = 150–160 Hz) for CF₂Br and CF₂O moieties .

Reference Data : Exact mass (227.9527 Da) via HRMS confirms molecular formula .

Basic Research: Stability Under Laboratory Conditions

Q. Q3. What precautions are required to prevent degradation during storage or reactions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber glass under inert gas (Ar/N₂).

- Light Sensitivity : UV exposure induces C-Br bond cleavage; use foil-wrapped vials.

- Moisture Control : Hydrolyzes in humid environments; employ anhydrous solvents (e.g., THF over molecular sieves) .

Advanced Research: Reaction Mechanisms

Q. Q4. How do electronic effects of fluorine and bromine influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine groups deactivate the ring, slowing oxidative addition but enhancing regioselectivity.

- Bromine as Leaving Group : Compare reactivity with chloro analogs (e.g., 1-chloro-2-(tetrafluoroethoxy)benzene ). Use Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH (80°C) for Suzuki coupling.

Kinetic Analysis : Monitor reaction progress via in situ ¹⁹F NMR to quantify intermediates .

Advanced Research: Regioselectivity in Electrophilic Substitution

Q. Q5. Why does nitration favor the 4-position over the 5-position in derivatives like 2-bromo-4-nitro-(trifluoromethoxy)benzene?

Methodological Answer:

- Steric vs. Electronic Effects : Nitration at the 4-position avoids steric hindrance from bulky CF₃O/Br groups. DFT calculations (B3LYP/6-31G*) show lower activation energy for 4-nitro intermediates .

- Experimental Validation : X-ray crystallography of nitrated products confirms regiochemistry .

Advanced Research: Computational Modeling

Q. Q6. How can DFT simulations predict substituent effects on reaction pathways?

Methodological Answer:

- Geometry Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to model ground-state structures.

- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites. Compare with analogs (e.g., 1-bromo-3-(tetrafluoroethoxy)benzene ).

- Transition-State Analysis : IRC calculations validate proposed mechanisms for bromination or fluorination steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.